molecular formula C29H36O16 B1250910 beta-Hydroxyacteoside CAS No. 95587-86-3

beta-Hydroxyacteoside

Cat. No. B1250910
CAS RN: 95587-86-3
M. Wt: 640.6 g/mol
InChI Key: XDAXWJHQKZRSEY-XHJPSFMXSA-N
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Description

Beta-Hydroxyacteoside is a type of compound known as phenylpropanoids . It is found in the herbs of Cistanche deserticola Y.C. Ma . The molecular formula of beta-Hydroxyacteoside is C29H36O16 .


Molecular Structure Analysis

The molecular structure of beta-Hydroxyacteoside is characterized by a molecular formula of C29H36O16 . It has an average mass of 640.586 Da and a monoisotopic mass of 640.200317 Da .


Physical And Chemical Properties Analysis

Beta-Hydroxyacteoside is a powder . Its molecular formula is C29H36O16, and it has an average mass of 640.586 Da and a monoisotopic mass of 640.200317 Da .

Scientific Research Applications

Kinetic Modeling in Microbial Processes

Beta-Hydroxyacteoside plays a role in the study of microbial behavior under varying conditions, such as feast/famine scenarios often seen in wastewater treatment processes. Research on the microorganism Paracoccus pantotrophus demonstrated that in the presence of external substrates like acetic acid, this organism accumulates poly(beta-hydroxybutyrate), a storage polymer. This accumulation was dependent on the growth rate of the organism before the addition of the substrate. This research contributes to understanding the dynamic behavior of microorganisms in environmental and industrial contexts (van Aalst-van Leeuwen et al., 1997).

Fuel Metabolism and Therapeutic Potential

Beta-Hydroxyacteoside has been implicated in studies exploring human fuel metabolism, particularly in conditions like starvation or diabetic ketoacidosis. This compound plays a role in the body's metabolic responses and has potential therapeutic applications in various ischemic states such as stroke, myocardial insufficiency, and other stress conditions (Cahill, 2006).

Biosynthesis in Cultured Cells

Research has been conducted on the biosynthesis of acteoside, which involves beta-hydroxyacteoside, in cultured cells of Olea europaea. This study provides insights into the metabolic pathways leading to the formation of phenylethanoid glycosides, of which beta-hydroxyacteoside is a key component. Understanding these biosynthetic pathways is crucial for pharmaceutical and natural product research (Saimaru & Orihara, 2010).

Pharmaceutical and Medicinal Chemistry

Beta-Hydroxyacteoside is a constituent in the study of various pharmaceutical compounds and natural products. Its presence in various compounds has implications for the development of new drugs, especially in cancer research. Understanding the molecular structure and function of beta-hydroxyacteoside contributes to the field of medicinal chemistry and drug discovery (Kitagawa et al., 1984).

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c1-12-22(37)23(38)24(39)29(42-12)45-27-25(40)28(41-11-19(35)14-4-6-16(32)18(34)9-14)43-20(10-30)26(27)44-21(36)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-35,37-40H,10-11H2,1H3/b7-3+/t12-,19?,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAXWJHQKZRSEY-XHJPSFMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434020
Record name 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Hydroxyacteoside

CAS RN

95587-86-3
Record name beta-hydroxy-acteoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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